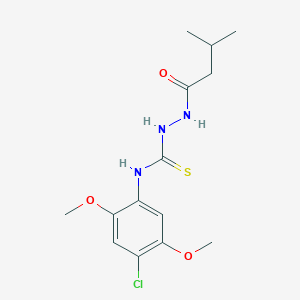
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, also known as CDMB-Hydrazone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene works by inhibiting the activity of enzymes involved in protein synthesis and degradation, leading to the accumulation of misfolded or damaged proteins within cells. This accumulation can trigger the unfolded protein response, a cellular stress response that can lead to cell death. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the activity of the proteasome, an enzyme complex involved in protein degradation, leading to the accumulation of misfolded or damaged proteins within cells. N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has also been shown to induce the unfolded protein response and apoptosis in cancer cells. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can inhibit the growth of cancer cells and improve survival rates in animal models.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has several advantages for lab experiments, including its high yield and purity, its ability to cross the blood-brain barrier, and its potential as a drug delivery system. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene. These include further studies to determine its optimal dosage and administration, its potential as a drug delivery system for specific tissues, and its potential in combination with other anticancer drugs. Additionally, further studies are needed to determine the mechanisms underlying its effects on protein synthesis and degradation, as well as its potential in other fields of scientific research.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene can be synthesized through a multistep process involving the reaction of 4-chloro-2,5-dimethoxyphenylhydrazine with 3-methylbutanoyl chloride, followed by the addition of carbon disulfide and hydrazine hydrate. The resulting product is purified through recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene in high yield and purity.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has shown potential in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been used as a tool to study the mechanisms of protein synthesis and degradation. In pharmacology, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamidene has been studied for its potential as a drug delivery system, as it can cross the blood-brain barrier and target specific tissues.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide |
|---|---|
分子式 |
C14H20ClN3O3S |
分子量 |
345.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H20ClN3O3S/c1-8(2)5-13(19)17-18-14(22)16-10-7-11(20-3)9(15)6-12(10)21-4/h6-8H,5H2,1-4H3,(H,17,19)(H2,16,18,22) |
InChI 键 |
ZPLXIFFLFXTUEJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
规范 SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)




![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)


![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)


![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)
